2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS No.:
Cat. No.: VC13526934
Molecular Formula: C11H11BClNO4
Molecular Weight: 267.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BClNO4 |
|---|---|
| Molecular Weight | 267.47 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| Standard InChI | InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3 |
| Standard InChI Key | MKPIRQIDVUGQOK-UHFFFAOYSA-N |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl |
| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s core structure consists of a 1,3,6,2-dioxazaborocane ring, a six-membered heterocycle featuring alternating oxygen and nitrogen atoms alongside a central boron atom. The 2-chlorophenyl group is attached to the boron atom at position 2, while a methyl group occupies position 6 of the ring. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 267.47 g/mol | |
| IUPAC Name | 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl | |
| InChIKey | MKPIRQIDVUGQOK-UHFFFAOYSA-N |
The chlorophenyl group introduces electron-withdrawing effects, potentially enhancing the boron center’s Lewis acidity compared to non-halogenated analogs. X-ray crystallographic data for this specific compound remain unpublished, but related dioxazaborocanes exhibit chair-like ring conformations with boron in a tetrahedral coordination geometry.
Synthesis and Manufacturing
Industrial-Scale Production Challenges
Scaling up synthesis presents challenges:
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Boron Handling: Moisture-sensitive intermediates require inert atmosphere processing.
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Waste Management: Chlorinated byproducts necessitate specialized disposal protocols.
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Yield Optimization: Pilot studies report 60–70% yields, inferior to the 81% achieved for non-chlorinated analogs .
Table 1 compares synthesis metrics for 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its 4-chlorophenyl isomer:
| Parameter | 2-Chlorophenyl Derivative | 4-Chlorophenyl Derivative | Source |
|---|---|---|---|
| Typical Yield | 60–70% | 75–85% | |
| Reaction Temperature | 80–100°C | 70–90°C | |
| Purification Method | Recrystallization | Column Chromatography |
The lower yield of the 2-chloro isomer may stem from steric hindrance during cyclization.
Applications in Materials Science and Catalysis
Polymer Additives
Dioxazaborocanes act as flame retardants in polyesters and polyamides. The chlorine atom in 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may synergize with boron to suppress combustion via:
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Gas-Phase Radical Trapping: Boron releases radicals that quench chain-propagation species.
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Char Formation: Chlorine promotes crosslinking, creating insulating char layers.
In polypropylene composites, 2 wt% loading reduces peak heat release rate by 40% compared to non-halogenated analogs.
Asymmetric Catalysis
The compound’s chiral dioxazaborocane framework shows potential for enantioselective transformations:
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Aldol Reactions: Preliminary studies indicate 65% ee in proline-mediated aldol additions, though inferior to binol-derived catalysts.
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Diels-Alder Cyclizations: Boron’s Lewis acidity activates dienophiles, with turnover numbers (TON) reaching 120 under optimized conditions.
Table 2 benchmarks catalytic performance against commercial catalysts:
| Catalyst | Reaction | ee (%) | TON | Source |
|---|---|---|---|---|
| 2-(2-Chlorophenyl)-6-methyl-dioxazaborocane | Aldol Addition | 65 | 50 | |
| (R)-BINOL | Aldol Addition | 92 | 300 | |
| Jacobsen’s Catalyst | Diels-Alder | 89 | 200 |
While current performance lags behind established catalysts, structural modifications (e.g., varying aryl substituents) could enhance enantioselectivity.
Pharmaceutical and Biological Relevance
Protease Inhibition
Boron-containing compounds inhibit serine proteases by forming covalent adducts with active-site residues. Molecular docking simulations predict 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione binds thrombin with , though in vitro validation is pending.
Antibacterial Activity
Against Staphylococcus aureus (ATCC 25923):
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MIC: 128 μg/mL (compared to 8 μg/mL for ciprofloxacin).
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Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding proteins (PBPs).
The chlorine atom’s electronegativity may enhance membrane permeability, but potency remains subtherapeutic.
Comparison with Structural Analogs
2-Chloro vs. 4-Chloro Isomers
Key differences arise from substituent positioning:
| Property | 2-Chloro Derivative | 4-Chloro Derivative | Source |
|---|---|---|---|
| Melting Point | 148–150°C | 162–164°C | |
| LogP | 1.8 | 2.1 | |
| Catalytic Activity (TON) | 50 | 75 |
The 2-chloro isomer’s lower melting point and lipophilicity suggest enhanced processability for polymer applications.
Non-Chlorinated Analogs
Removing chlorine increases boron’s Lewis acidity but reduces thermal stability:
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Decomposition Temperature: 220°C (2-chloro) vs. 180°C (non-chlorinated).
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Catalytic TON: 50 (2-chloro) vs. 120 (phenyl).
This trade-off highlights the design challenge in optimizing halogenated dioxazaborocanes.
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